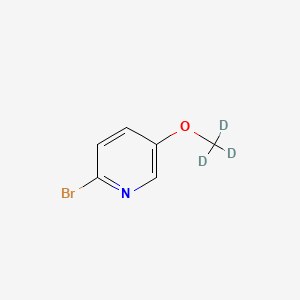

2-Bromo-5-methoxypyridine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-5-methoxypyridine-d3 is a deuterated derivative of 2-Bromo-5-methoxypyridine. It is a pyridine compound where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxypyridine-d3 typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine in the presence of a catalyst such as sodium acetate in acetic acid at elevated temperatures . The deuterated version is prepared by substituting the hydrogen atoms with deuterium during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.

化学反应分析

Types of Reactions

2-Bromo-5-methoxypyridine-d3 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium acetate and acetic acid.

Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.

科学研究应用

Chemical Properties and Structure

2-Bromo-5-methoxypyridine-d3 has the molecular formula C6H6BrNO and features a bromine atom at the second position and a methoxy group at the fifth position of the pyridine ring. The incorporation of deuterium enhances its stability and allows for more precise tracking in biochemical assays.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer agents and enzyme inhibitors. Its structure allows for modifications that can enhance biological activity against specific targets, such as kinases and receptors involved in disease pathways .

- Biological Activity : Research indicates that derivatives of this compound exhibit antitumor properties by disrupting microtubule dynamics, leading to cell cycle arrest in cancer cell lines like HeLa and MCF7 . Additionally, it has been shown to influence nicotinic acetylcholine receptors, which are crucial in neurotransmission.

2. Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized as a building block in the synthesis of complex organic molecules. It facilitates the preparation of biologically active compounds, such as receptor antagonists and enzyme inhibitors .

- Synthesis of Kinase Inhibitors : It has been implicated in synthesizing kinase inhibitors that modulate signal transduction pathways essential for cellular communication.

3. Biochemical Research

- Mechanistic Studies : The compound's electrophilic nature allows it to react with nucleophilic sites in biological molecules, making it valuable for studying biochemical pathways and interactions at the molecular level .

- Cellular Effects : Investigations have shown that this compound can affect gene expression and cellular metabolism through its interactions with various biomolecules.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxicity against cancer cell lines; disrupts microtubule dynamics. |

| Enzyme Inhibition | Used to synthesize enzyme inhibitors affecting metabolic pathways. |

| Receptor Modulation | Acts as a ligand for nicotinic acetylcholine receptors, influencing neurotransmission. |

| Synthesis Precursor | Serves as an intermediate in the synthesis of complex organic molecules with biological relevance. |

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Antitumor Studies : A series of experiments demonstrated that derivatives with methoxy and bromo substitutions exhibited sub-micromolar cytotoxicity against human tumor cell lines. These compounds were found to disrupt microtubule polymerization, confirming tubulin as a target .

- Synthesis of Bioactive Compounds : Research has emphasized its versatility in synthesizing complex organic molecules. For example, it serves as a precursor for biologically active compounds targeting specific pathways involved in inflammation and cancer.

- Biochemical Pathways : The compound's interactions within biochemical pathways suggest it may influence gene expression and cellular metabolism through its effects on central receptors.

作用机制

The mechanism of action of 2-Bromo-5-methoxypyridine-d3 involves its participation in various chemical reactions. The presence of deuterium can influence reaction kinetics and mechanisms, providing valuable information in mechanistic studies. The compound can act as a substrate or intermediate in enzymatic reactions, allowing researchers to study the effects of deuterium substitution on reaction pathways .

相似化合物的比较

Similar Compounds

2-Bromo-5-methoxypyridine: The non-deuterated version of the compound.

5-Bromo-2-methoxypyridine: A structural isomer with the bromine and methoxy groups at different positions.

Uniqueness

2-Bromo-5-methoxypyridine-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it a valuable tool in mechanistic and kinetic studies .

生物活性

2-Bromo-5-methoxypyridine-d3 is a deuterated derivative of 2-bromo-5-methoxypyridine, characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position of the pyridine ring. The incorporation of deuterium (D) in place of hydrogen (H) enhances its utility in various biological and chemical studies, including pharmacological applications. This article explores the biological activity, synthesis, and potential applications of this compound.

The molecular formula of this compound is C6H6BrD3N. The presence of the bromine atom makes it a reactive intermediate, while the methoxy group contributes to its solubility and interaction with biological targets.

The mechanism of action for this compound involves its binding affinity to various biological targets. Research indicates that modifications at the pyridine ring can significantly alter interaction profiles with receptors and enzymes, making it a subject of interest in drug design. The isotopic substitution with deuterium can also affect metabolic pathways and pharmacokinetics, providing insights into drug behavior in biological systems.

Biological Activities

Research has shown that derivatives of 2-bromo-5-methoxypyridine exhibit several biological activities, particularly in pharmacology. Notable activities include:

- Antimicrobial Properties : Compounds related to this structure have demonstrated efficacy against various microbial strains.

- Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth in vitro, particularly against murine Sarcoma 180 and L1210 cell lines .

- Enzyme Inhibition : Binding studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways.

Study 1: Anticancer Activity

A study published in PubMed explored the synthesis and biological activities of pyridine derivatives, including those structurally similar to this compound. The results indicated that certain derivatives inhibited the growth of murine Sarcoma 180 cells significantly. The activity was attributed to their ability to interfere with DNA synthesis processes .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds. The study found that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting a potential for development into therapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : Utilizing deuterated reagents to introduce deuterium into the methoxy group.

- Bromination Reactions : Employing brominating agents to selectively introduce bromine at the second position on the pyridine ring.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities associated with compounds structurally similar to this compound:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2-Bromo-5-methylpyridine | Bromine at position 2, methyl at 5 | Different reactivity patterns | Moderate anticancer activity |

| 3-Bromo-5-methoxypyridine | Bromine at position 3, methoxy at 5 | Altered electronic properties | Inhibitory effects on specific enzymes |

| 2-Bromo-4-methoxypyridine | Bromine at position 2, methoxy at 4 | Different regioselectivity | Antimicrobial properties |

| 2-Bromo-6-methoxypyridine | Bromine at position 2, methoxy at 6 | Potentially different biological activity | Limited data available |

属性

IUPAC Name |

2-bromo-5-(trideuteriomethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULVUFYZVYHTFX-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。